

# Application Notes and Protocols for the Fries Rearrangement of Benzoates

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## Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

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These application notes provide detailed information on the reaction conditions for the Fries rearrangement of benzoates, a valuable transformation for the synthesis of hydroxy aryl ketones, which are important intermediates in the pharmaceutical and fine chemical industries. This document covers classical acid-catalyzed methods, photochemical variants, and anionic approaches, offering a range of conditions to suit different substrates and desired outcomes.

## Introduction to the Fries Rearrangement

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a mixture of ortho- and para-hydroxy aryl ketones upon treatment with a catalyst, typically a Brønsted or Lewis acid.<sup>[1][2]</sup> The regioselectivity of the reaction (the ratio of ortho to para products) can often be controlled by adjusting the reaction conditions, such as temperature and solvent.<sup>[1][2]</sup> In addition to the classical acid-catalyzed method, photo-Fries and anionic Fries rearrangements have been developed to accommodate a wider range of substrates and provide alternative selectivity.<sup>[2][3]</sup>

## I. Acid-Catalyzed Fries Rearrangement

The traditional Fries rearrangement employs strong acids to promote the migration of the acyl group. Modern variations have focused on developing more environmentally friendly and selective catalyst systems.

## A. Methanesulfonic Acid/Methanesulfonic Anhydride Catalysis

Methanesulfonic acid (MSA) is a strong, biodegradable, and less corrosive alternative to traditional catalysts like aluminum chloride and hydrofluoric acid.[4][5] The addition of methanesulfonic anhydride removes residual water, which can inhibit the reaction, thus improving yields and consistency.[4] This method generally favors the formation of the para-isomer.[4]

### Quantitative Data Summary

Substrate	Catalyst System	Temperature (°C)	Time (h)	Yield (%)	Product (ortho/para)	Reference
3-Bromophenyl 2-(2,5-dibromophenyl)acetate	MSA/Methanesulfonic Anhydride	65	22-24	81	Not Specified	[6]
Phenyl acetate	MSA	90	Not Specified	>90 (conversion)	para-hydroxyacetophenone (92% selectivity)	[5]

Experimental Protocol: Fries Rearrangement of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate[6]

- To 384 mL of methanesulfonic acid (MSA) at 90 °C, add 59.1 mmol of methanesulfonic anhydride.
- Stir the mixture for 1 hour at 90 °C.

- Under a nitrogen atmosphere, add 139.43 g (295 mmol) of 3-bromophenyl 2-(2,5-dibromophenyl)acetate at 65 °C.
- Stir the resulting solution for 22–24 hours, monitoring the reaction by TLC for completion.
- Upon completion, cool the reaction mixture to room temperature.
- Add a 3:1 mixture of 2-propanol and water (1115 mL) while maintaining the temperature below 65 °C.
- Stir the mixture for 20 minutes.
- Filter the resulting solid and dry to afford the product.

## B. Zinc Powder Catalysis

Zinc powder has emerged as a mild, inexpensive, and reusable catalyst for the Fries rearrangement, aligning with the principles of green chemistry.<sup>[7][8]</sup> This method can be performed under both conventional heating and microwave irradiation, with the latter often leading to enhanced reaction rates and yields.<sup>[7][8]</sup>

### Quantitative Data Summary

Substrate	Heating Method	Temperature (°C)	Time	Yield (%)	Product	Reference
Phenyl acetate	Microwave	Not Specified	2 min	High	2-hydroxyacetophenone	<sup>[9]</sup>
Phenyl acetate	Oil Bath	65	1.5 h	High	2-hydroxyacetophenone	<sup>[9]</sup>
Acetylated Phenols	Microwave	Not Specified	Varied	Good	Single isomers	<sup>[7]</sup>
Acetylated Phenols	Oil Bath	Not Specified	Varied	Good	Single isomers	<sup>[7]</sup>

### Experimental Protocol: General Procedure for Zinc-Catalyzed Fries Rearrangement[7][8]

- In a reaction vessel, combine the acetylated phenol, zinc powder, and N,N-dimethylformamide (DMF).
- For microwave heating: Irradiate the mixture in a microwave reactor at a specified power and time.
- For conventional heating: Heat the mixture in an oil bath at a specified temperature and time.
- After the reaction is complete (monitored by TLC), cool the mixture.
- Perform an aqueous work-up to isolate the product.
- The zinc powder can be recovered, washed, and reused.

## II. Photo-Fries Rearrangement

The photo-Fries rearrangement utilizes ultraviolet (UV) light to induce the migration of the acyl group, proceeding through a radical mechanism.[2][3] This method can be advantageous for substrates that are sensitive to strong acids. Performing the reaction in micellar media, such as an aqueous solution of sodium dodecyl sulfate (SDS), can significantly enhance the selectivity for the ortho-product and improve yields.[10][11]

### Quantitative Data Summary

Substrate	Medium	Wavelength (nm)	Yield (%)	Product Selectivity	Reference
p-Substituted aryl benzoates	Aqueous SDS (0.10 M)	254	up to 95 (conversion)	Highly selective for 2-hydroxybenzophenone derivatives	<a href="#">[11]</a>
4-Phenoxyphenol esters	Micellar Media	Not Specified	up to 96	Selective for ortho-regioisomer	<a href="#">[12]</a>

Experimental Protocol: Photo-Fries Rearrangement of p-Substituted Aryl Benzoates in Micellar Media[\[11\]](#)

- Prepare a 0.10 M aqueous solution of sodium dodecyl sulfate (SDS).
- Dissolve the p-substituted aryl benzoate in the SDS solution.
- Irradiate the solution with UV light at  $\lambda = 254$  nm under an inert atmosphere (e.g., nitrogen).
- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
- Upon completion, extract the product from the aqueous solution using an organic solvent.
- Purify the product by column chromatography or recrystallization.

### III. Anionic Fries Rearrangement

The anionic Fries rearrangement involves the ortho-lithiation of an O-aryl carbamate or a related substrate with a strong base, followed by an intramolecular migration of the acyl group. [\[13\]](#)[\[14\]](#) This method is highly regioselective, exclusively yielding the ortho-hydroxycarbonyl compound.[\[13\]](#)[\[14\]](#)

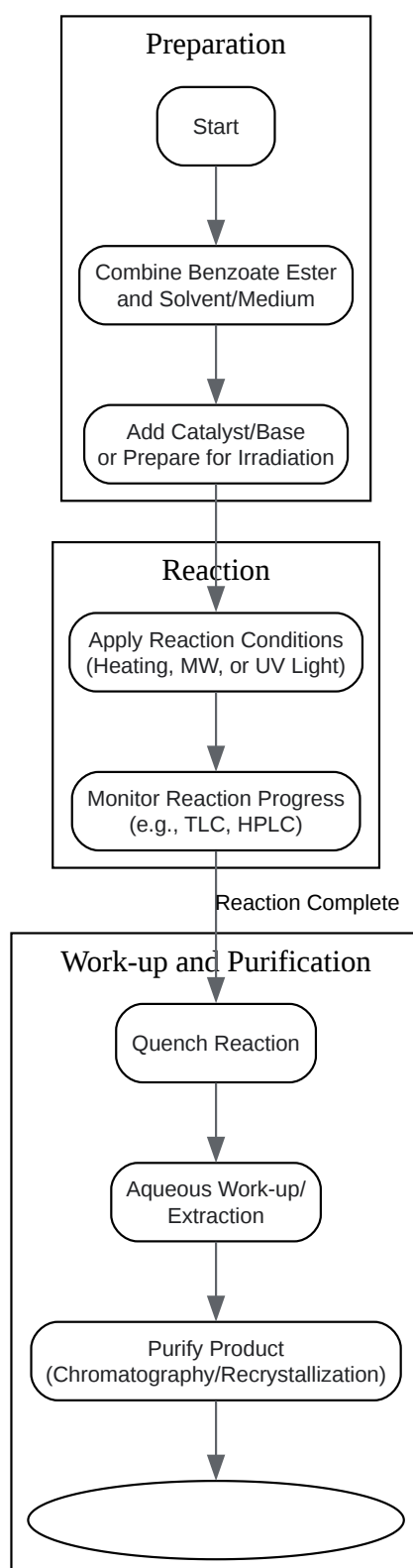
#### Quantitative Data Summary

Substrate Type	Base	Temperature (°C)	Yield (%)	Product	Reference
Phenol carbamates	LDA	Not Specified	High	ortho-Amides	<a href="#">[13]</a>
Sterically hindered substrates	S-BuLi/TMEDA	-90	High	ortho-Amides	<a href="#">[13]</a>

#### Experimental Protocol: Anionic ortho-Fries Rearrangement of Phenol Carbamates[\[13\]](#)

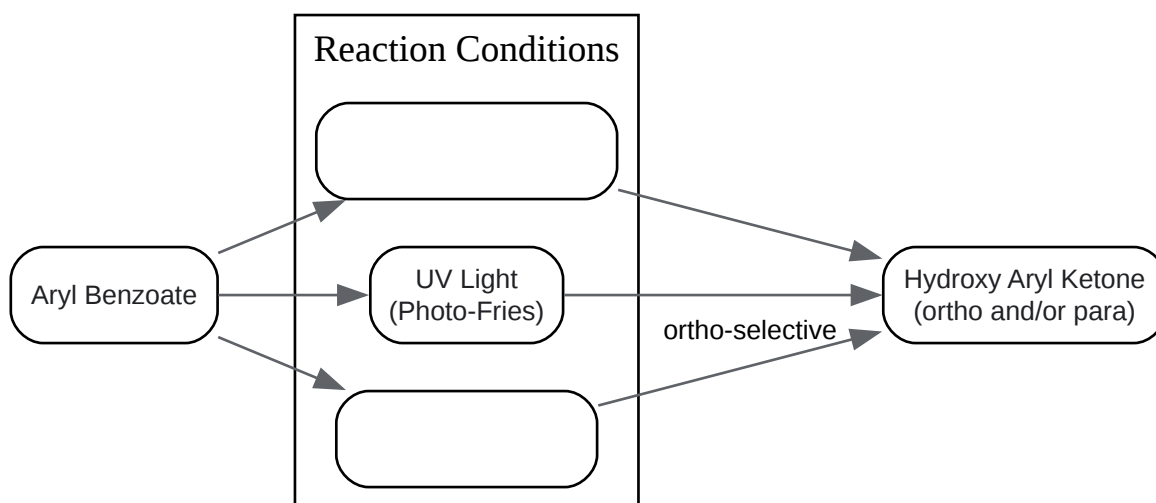
- In a flame-dried flask under an inert atmosphere, dissolve the phenol carbamate in a dry ethereal solvent (e.g., THF).
- Cool the solution to a low temperature (e.g., -78 °C or -90 °C).
- Slowly add a solution of lithium diisopropylamide (LDA) or sec-butyllithium/TMEDA.
- Stir the reaction mixture at the low temperature for the specified time, allowing the rearrangement to occur.
- Quench the reaction with a suitable electrophile or an aqueous solution.
- Perform a standard aqueous work-up and purify the product by chromatography or recrystallization.

## Diagrams



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Caption: General experimental workflow for the Fries rearrangement.



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Caption: Logical relationship of different Fries rearrangement conditions.

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